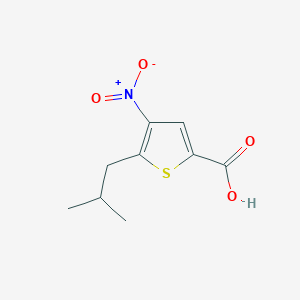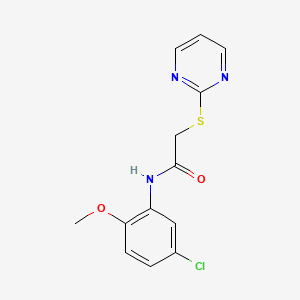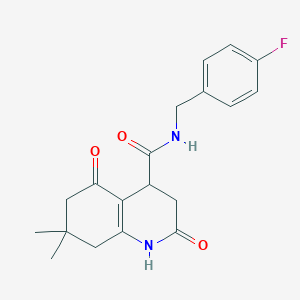![molecular formula C19H24FN5O B5547975 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" involves complex chemical reactions that can affect their potency and selectivity towards biological receptors. Arylalkyl substituents, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, have been explored for their contributions to the binding affinity at D(2)-like receptors, indicating the composite structure's role in selectivity and potency (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" and similar compounds is crucial in determining their pharmacological profile. The presence of a piperazine ring, as found in many therapeutic drugs, facilitates slight modifications to the substitution pattern on the nucleus, significantly impacting the medicinal potential of the resulting molecules (Rathi et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with arylpiperazine derivatives, such as "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine," often include N-dealkylation, a common metabolic pathway for drugs used to treat depression, psychosis, or anxiety. These processes significantly influence their pharmacological effects and distribution within tissues (Caccia, 2007).
Physical Properties Analysis
The physical properties of compounds like "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" are intricately linked to their molecular structure. The incorporation of fluorine atoms often improves these properties, enhancing the stability of formed carbanions and improving hydrophobic effects, which are beneficial for biological activities (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the biological efficacy of compounds. For example, the monofluoromethylation process is a strategic modification employed in medicinal chemistry to alter the properties of molecules, impacting their pharmacokinetic and pharmacodynamic factors significantly (Moskalik, 2023).
Applications De Recherche Scientifique
Imaging and Dopamine Receptor Studies
Compounds with similar structures have been synthesized for imaging purposes and to study dopamine receptors. For example, a study by Eskola et al. (2002) focused on synthesizing a candidate for imaging dopamine D4 receptors, involving electrophilic fluorination for high specific radioactivity. This suggests potential applications of the compound for neuroimaging and the exploration of dopamine-related pathways in the brain (Eskola et al., 2002).
Antipsychotic and Antidepressant Research
The compound's structure is reminiscent of molecules studied for their antipsychotic and antidepressant effects. Perregaard et al. (1992) synthesized a series of compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting a potential for the compound to act on similar pathways, possibly offering therapeutic avenues in psychiatric disorder treatment (Perregaard et al., 1992).
Gastrointestinal Motility Research
Westaway et al. (2009) described the discovery of a novel small molecule motilin receptor agonist, indicating applications in gastrointestinal motility research. This highlights the compound's potential role in studying and potentially treating motility disorders (Westaway et al., 2009).
Antibacterial Agent Development
Research by Solankee and Patel (2004) on synthesizing compounds for antibacterial activity suggests the chemical compound's structure could be useful in developing new antibacterial agents, particularly against resistant bacterial strains (Solankee & Patel, 2004).
Analgesic and Anti-inflammatory Research
The structural similarity to compounds evaluated for analgesic and anti-inflammatory properties, as shown by Savelon et al. (1998), suggests potential research applications in developing new pain management solutions (Savelon et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-14-21-17(23(2)3)13-18(22-14)24-8-10-25(11-9-24)19(26)12-15-4-6-16(20)7-5-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAHHWKAYNWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)



![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)
![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)